molecular formula C22H14ClNO4 B5056313 2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide

2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide

Cat. No. B5056313
M. Wt: 391.8 g/mol
InChI Key: SSBPJGZWVQKHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of compounds called oleanane triterpenoids and has been shown to possess potent anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and anti-inflammatory responses. 2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been shown to activate Nrf2 by binding to Keap1, a protein that inhibits Nrf2 activity, leading to the activation of downstream genes involved in antioxidant and anti-inflammatory pathways.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been shown to possess potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and also reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide in lab experiments is its potent anti-inflammatory and antioxidant properties, which make it a useful tool for studying the role of oxidative stress and inflammation in various diseases. However, one of the limitations of using 2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide. One potential area of research is the development of novel formulations of 2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide that can improve its solubility and bioavailability. Another area of research is the investigation of the potential role of 2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to elucidate the precise molecular mechanisms underlying the anti-inflammatory and antioxidant effects of 2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide involves the condensation of 2-(4-chlorophenoxy) acetic acid with 9,10-anthraquinone in the presence of a catalyst such as sulfuric acid. The resulting intermediate is then converted to 2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide by reacting it with imidazole in the presence of a base such as triethylamine. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and inflammatory disorders. It has been shown to possess potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClNO4/c23-13-5-8-15(9-6-13)28-12-20(25)24-14-7-10-18-19(11-14)22(27)17-4-2-1-3-16(17)21(18)26/h1-11H,12H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBPJGZWVQKHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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